Direct Red 26

Description

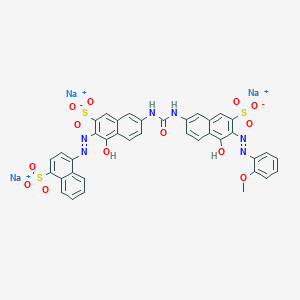

Structure

2D Structure

Properties

CAS No. |

3687-80-7 |

|---|---|

Molecular Formula |

C38H25N6Na3O13S3 |

Molecular Weight |

938.8 g/mol |

IUPAC Name |

trisodium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(2-methoxyphenyl)diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C38H28N6O13S3.3Na/c1-57-30-9-5-4-8-29(30)42-44-35-33(60(54,55)56)19-21-17-23(11-13-25(21)37(35)46)40-38(47)39-22-10-12-24-20(16-22)18-32(59(51,52)53)34(36(24)45)43-41-28-14-15-31(58(48,49)50)27-7-3-2-6-26(27)28;;;/h2-19,45-46H,1H3,(H2,39,40,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;/q;3*+1/p-3 |

InChI Key |

NZDSGDCNEHVEEX-UHFFFAOYSA-K |

Canonical SMILES |

COC1=CC=CC=C1N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=C(C7=CC=CC=C76)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Direct Red 26

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Direct Red 26 (C.I. 29190), a double azo dye. The information is compiled to assist in research, scientific investigation, and development applications where this compound may be of interest.

Core Chemical Identity

This compound, also known by synonyms such as Direct Red 8BSA and Direct Fast Scarlet 8BSA, is a water-soluble dye belonging to the double azo class.[1] Its fundamental chemical and physical identifiers are summarized in the table below.

| Property | Value | Reference |

| CI Name | This compound | [1] |

| CI Number | 29190 | [1] |

| CAS Number | 3617-80-7 | [1] |

| Molecular Formula | C₃₈H₂₅N₆Na₃O₁₃S₃ | [1] |

| Molecular Weight | 938.81 g/mol | |

| Appearance | Red powder | |

| Chemical Class | Double Azo Dye |

Chemical Structure

The chemical structure of this compound is characterized by the presence of two azo groups (-N=N-), which are the primary chromophores responsible for its red color. The molecule also contains multiple sulfonic acid groups, which impart water solubility, a key characteristic of direct dyes.

Figure 1: A conceptual diagram illustrating the key functional components of the this compound molecule based on its manufacturing process.

Physicochemical Properties

Solubility

Stability

The stability of this compound is a critical parameter for its practical applications and toxicological assessment. Key aspects of its stability include:

-

pH Stability: Azo dyes can exhibit color changes with significant shifts in pH due to protonation or deprotonation of functional groups. While specific data on the degradation kinetics of this compound at different pH values is limited, a study on another direct dye, Direct Red 23, indicated that decolorization efficiency was pH-dependent, with maximum efficiency at pH 9.

-

Thermal Stability: The thermal degradation of dyes is an important consideration. For azo dyes, high temperatures can lead to the cleavage of the azo bond and other structural changes. Studies on other red dyes have shown that thermal degradation typically follows first-order kinetics.

-

Light Stability (Photostability): Azo dyes are known to be susceptible to fading upon exposure to light, particularly UV radiation. The photostability is a measure of a dye's resistance to photodegradation. While a specific photostability quantum yield for this compound has not been found, this is a crucial property for any application where color fastness is required.

Reactivity

The reactivity of this compound is largely dictated by its azo linkages and aromatic structures.

-

Reaction with Oxidizing Agents: The azo bond is susceptible to cleavage by strong oxidizing agents. For instance, sodium hypochlorite (bleach) is known to decolorize azo dyes by breaking the -N=N- double bond, which is the primary chromophore. This reaction leads to the formation of smaller, often colorless, aromatic compounds.

-

Reaction with Reducing Agents: Reducing agents, such as sodium dithionite (Na₂S₂O₄), can also cleave the azo bond, typically yielding aromatic amines. This reaction is a common method for the reductive decolorization of azo dyes in wastewater treatment.

Spectroscopic Properties

The color of this compound is due to its absorption of light in the visible region of the electromagnetic spectrum. Azo dyes typically exhibit strong absorption bands in the visible region. While a specific UV-Visible absorption spectrum for this compound in water was not found in the available literature, azo dyes with extended conjugation generally have absorption maxima (λmax) in the 400-600 nm range. The exact λmax would be influenced by the specific aromatic structures and substituents present in the molecule.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the chemical properties of dyes like this compound.

Determination of Aqueous Solubility

Objective: To quantify the solubility of this compound in water at a specific temperature.

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a known volume of deionized water in a sealed, temperature-controlled vessel (e.g., a shaker bath) set to the desired temperature (e.g., 25 °C).

-

Equilibration: Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved dye.

-

Separation of Undissolved Solid: Allow the solution to stand undisturbed at the set temperature for several hours to allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe fitted with a fine filter (e.g., 0.45 µm) to remove any suspended particles.

-

Quantification: Dilute the filtered supernatant with a known volume of deionized water to a concentration that falls within the linear range of a UV-Visible spectrophotometer.

-

Spectrophotometric Analysis: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Calculation: Calculate the concentration of the dye in the original saturated solution using a pre-established calibration curve of absorbance versus concentration. The solubility is then expressed in g/L.

Figure 2: Experimental workflow for determining the aqueous solubility of a dye.

Assessment of pH Stability

Objective: To evaluate the degradation kinetics of this compound at different pH values.

Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 3, 5, 7, 9, 11).

-

Preparation of Dye Solutions: Prepare a stock solution of this compound of known concentration. Add a small aliquot of the stock solution to each buffer solution to achieve the desired initial concentration.

-

Incubation: Store the solutions in sealed containers at a constant temperature in the dark to prevent photodegradation.

-

Sampling and Analysis: At regular time intervals, withdraw a sample from each solution and measure its absorbance at the λmax using a UV-Visible spectrophotometer.

-

Data Analysis: Plot the natural logarithm of the absorbance (or concentration) versus time for each pH value. If the degradation follows first-order kinetics, the plot will be linear.

-

Kinetic Parameters: Determine the degradation rate constant (k) from the slope of the line. The half-life (t₁/₂) can then be calculated using the equation t₁/₂ = 0.693/k.

Evaluation of Photostability

Objective: To determine the rate of photodegradation of this compound upon exposure to a specific light source.

Methodology:

-

Preparation of Dye Solution: Prepare a solution of this compound of known concentration in a suitable solvent (e.g., water).

-

Light Exposure: Place the solution in a quartz cuvette and expose it to a controlled light source (e.g., a xenon lamp with appropriate filters to simulate sunlight or a specific UV wavelength). A control sample should be kept in the dark at the same temperature.

-

Spectroscopic Monitoring: At regular time intervals, record the full UV-Visible absorption spectrum of the solution.

-

Data Analysis: Monitor the decrease in absorbance at the λmax over time.

-

Quantum Yield Calculation (Advanced): For a more quantitative measure, the photobleaching quantum yield can be determined by measuring the photon flux of the light source and the number of dye molecules degraded over a specific time.

Conclusion

This compound is a complex double azo dye with properties largely defined by its molecular structure. Its water solubility is a key feature for its use as a direct dye. While specific quantitative data on its solubility, stability, and reactivity are not extensively available in public literature, its chemical behavior can be inferred from the general properties of azo dyes. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these properties, which is essential for its application in research and development and for understanding its environmental fate and toxicological profile. Further research to quantify the physicochemical parameters of this compound would be beneficial for a more complete understanding of this compound.

References

Direct Red 26 structure and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Direct Red 26 (C.I. 29190), a disazo direct dye. The information is curated for researchers, scientists, and professionals in drug development who may utilize azo dyes in their work. This document details the dye's structure, molecular weight, and other key physicochemical properties, alongside a general experimental protocol for its application in cotton dyeing and a logical workflow for its synthesis.

Core Properties of this compound

This compound is a water-soluble dye known for its application in dyeing cellulosic fibers, as well as other materials like leather, silk, and wool.[1] Its chemical structure, belonging to the double azo class, imparts a bluish-red hue.[2]

Physicochemical and Identification Data

The key identifying and physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| C.I. Name | This compound | [2] |

| C.I. Number | 29190 | [2] |

| CAS Number | 3617-80-7 | [1] |

| Molecular Formula | C₃₈H₂₅N₆Na₃O₁₃S₃ | |

| Molecular Weight | 938.81 g/mol | |

| Chemical Class | Disazo | - |

| Physical Appearance | Red Powder | |

| Hue | Bluish-Red | |

| Solubility | Water Soluble |

Fastness Properties

The resistance of dyed materials to various environmental factors is a critical aspect of dye performance. The fastness properties of this compound are rated on standard scales.

| Standard | Test | Rating |

| ISO | Acid Resistance | 4 |

| Alkali Resistance | 4 | |

| Light Fastness | 2 | |

| Soaping (Fading) | 2 | |

| Soaping (Stain) | 2 | |

| AATCC | 3 | |

| 5 | ||

| 2-3 | ||

| 2 | ||

| 3 |

Synthesis of this compound: A Logical Workflow

The manufacturing of this compound involves a multi-step chemical synthesis process. The fundamental principle is the diazotization of two different aromatic amines, followed by a coupling reaction with a central urea-based component. A logical workflow for this synthesis is presented below.

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocol: Cotton Dyeing with this compound

The following is a generalized experimental protocol for the exhaust dyeing of cotton fabric with this compound. This procedure is based on the common application methods for direct dyes on cellulosic fibers.

Materials and Reagents:

-

Scoured and bleached cotton fabric

-

This compound dye

-

Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

-

Sodium carbonate (soda ash, Na₂CO₃) (optional, for pH adjustment)

-

Wetting agent

-

Laboratory dyeing apparatus (e.g., beaker dyeing machine)

Procedure:

-

Preparation of the Dyebath:

-

Set the liquor ratio (the ratio of the volume of dye solution to the weight of the fabric), for example, 20:1.

-

Add the required amount of water to the dyebath.

-

Add a wetting agent (e.g., 0.5-1.0 g/L) to the bath.

-

Prepare a stock solution of this compound by dissolving the required amount of dye powder in hot water. The amount of dye is calculated based on the desired shade depth (e.g., 1% on weight of fabric).

-

Add the dissolved dye solution to the dyebath.

-

-

Dyeing Process:

-

Introduce the cotton fabric into the dyebath at room temperature.

-

Run the dyeing machine for 10-15 minutes to ensure even wetting of the fabric.

-

Gradually add the electrolyte (e.g., 10-20 g/L of NaCl) in portions over 15-20 minutes. The salt helps to promote the exhaustion of the dye onto the fiber.

-

Raise the temperature of the dyebath to 90-95°C at a rate of 1-2°C per minute.

-

Maintain the dyeing process at 90-95°C for 45-60 minutes, ensuring continuous agitation.

-

After the dyeing time, cool the dyebath down to 60-70°C.

-

-

Post-Dyeing Treatment:

-

Drain the dyebath.

-

Rinse the dyed fabric thoroughly with cold water to remove any unfixed dye from the surface.

-

Perform a soaping treatment by washing the fabric in a solution containing a neutral soap or detergent (e.g., 1-2 g/L) at 60-70°C for 10-15 minutes to improve wash fastness.

-

Rinse the fabric again with hot and then cold water.

-

Squeeze the excess water and dry the fabric.

-

The following diagram illustrates the workflow for this cotton dyeing protocol.

Caption: Experimental workflow for cotton dyeing.

References

Direct Red 26 CAS number and chemical formula

Direct Red 26: A Comprehensive Overview for Researchers and Drug Development Professionals

This compound, identified by the CAS number 3617-80-7, is a double azo dye known for its application in the paper, leather, and textile industries.[1][2] This technical guide provides a detailed summary of its chemical properties, experimental applications, and relevant procedural workflows, designed for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work.

Core Chemical and Physical Properties

This compound is a water-soluble red powder with the chemical formula C38H25N6Na3O13S3 and a molecular weight of 938.81 g/mol .[2] It is also known by other names including C.I. 29190, Direct Red 8BSA, and Direct Fast Scarlet 8BSA.[1][2] A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 3617-80-7 | |

| Chemical Formula | C38H25N6Na3O13S3 | |

| Molecular Weight | 938.81 g/mol | |

| Synonyms | C.I. 29190, Direct Red 8BSA, Direct Fast Scarlet 8BSA, Benzo Red 8B-V, Pyrazol Scarlet 8BS | |

| Appearance | Red powder | |

| Solubility | Water-soluble | |

| Chemical Class | Double Azo Dye | |

| Light Fastness (ISO) | 2 | |

| Soaping Fastness (ISO) | Fading: 2, Staining: 2 | |

| Water Fastness (ISO) | Fading: 2, Staining: 2-3 | |

| Acid Resistance (ISO) | 4 | |

| Alkali Resistance (ISO) | 4 |

Experimental Protocols

General Protocol for Dyeing Paper with Direct Dyes

Direct dyes are commonly used in the paper industry for coloring various paper products. The following is a general laboratory-scale protocol for dyeing paper pulp.

Materials:

-

Paper pulp (e.g., bleached or unbleached kraft pulp)

-

This compound

-

Deionized water

-

Sodium chloride or sodium sulfate (optional, as an electrolyte to enhance exhaustion)

-

Formic acid or alum (for pH adjustment and fixation)

-

Beakers or other suitable containers

-

Stirring rod

-

Heating plate

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Pulp Preparation: Prepare a dilute suspension of paper pulp in deionized water (e.g., 1-3% consistency).

-

Dye Solution Preparation: Prepare a stock solution of this compound in warm deionized water. The concentration will depend on the desired shade.

-

Dyeing:

-

Heat the pulp suspension to a temperature between 40-60°C.

-

Add the required amount of the this compound stock solution to the pulp suspension while stirring continuously.

-

If using, add an electrolyte like sodium chloride or sodium sulfate to the dye bath to improve dye uptake.

-

Continue to stir the mixture for 15-30 minutes to ensure even dye distribution and penetration into the fibers.

-

-

Fixation:

-

Adjust the pH of the dye bath to 4.5-5.5 using formic acid or alum. This step helps in the fixation of the dye to the cellulose fibers.

-

Continue stirring for an additional 10-15 minutes.

-

-

Sheet Formation and Drying:

-

Form a paper sheet from the dyed pulp using a Buchner funnel or a laboratory handsheet former.

-

Press the sheet to remove excess water.

-

Dry the sheet in an oven at a controlled temperature (e.g., 90-105°C).

-

General Protocol for Dyeing Leather with Direct Dyes

Direct dyes are also utilized for coloring leather, offering good leveling properties. The following is a generalized protocol for dyeing chrome-tanned leather.

Materials:

-

Chrome-tanned leather (wet blue or crust)

-

This compound

-

Water

-

Ammonia or sodium bicarbonate (for neutralization)

-

Formic acid (for fixation)

-

Fatliquor (optional, for softening)

-

Dyeing drum or suitable container

-

Gloves and protective eyewear

Procedure:

-

Leather Preparation:

-

The leather should be properly neutralized to a pH of 5.0-6.0 using a weak alkali like sodium bicarbonate or ammonia. This ensures even dye penetration.

-

Wash the leather thoroughly with water.

-

-

Dyeing:

-

Prepare a dye bath with water at approximately 50-60°C.

-

Dissolve the required amount of this compound in hot water and add it to the dye bath.

-

Place the leather in the dyeing drum with the dye bath and run for 30-60 minutes to ensure complete penetration of the dye.

-

-

Fixation:

-

Gradually add formic acid to the dye bath to lower the pH to around 3.5-4.0. This step fixes the dye to the leather.

-

Continue to run the drum for another 20-30 minutes.

-

-

Rinsing and Fatliquoring:

-

Drain the dye bath and rinse the leather thoroughly with water until the water runs clear.

-

Optionally, a fatliquoring step can be performed to soften the leather.

-

-

Drying:

-

The dyed leather is then dried using appropriate methods such as air-drying, toggling, or vacuum drying.

-

Mandatory Visualizations

The following diagrams illustrate generalized workflows relevant to the study and application of azo dyes like this compound.

References

Mechanism of action of Direct Red 26 staining

An In-depth Technical Guide on the Core Mechanism of Action of Direct Red 26 Staining

Introduction to this compound

This compound (C.I. 29190) is a water-soluble, double azo dye.[1][2] Like other direct dyes, it possesses an affinity for proteinaceous fibers and can be taken up directly without the need for a mordant.[2][3] While detailed research specifically characterizing this compound in histological applications is limited, its mechanism of action can be largely inferred from the extensive studies on structurally and functionally similar polyazo dyes, such as Direct Red 80 (Sirius Red F3B) and Congo Red.[3] These dyes are invaluable tools in histology and pathology for the visualization of organized protein structures, most notably collagen and amyloid deposits.

This guide provides a comprehensive overview of the principles governing the interaction of this compound with biological tissues, detailed experimental protocols adapted from established methods, and a summary of relevant physicochemical data.

Core Mechanism of Action: A Supramolecular Interaction

The staining mechanism of this compound and similar direct dyes is not based on the formation of covalent bonds but rather on a combination of weaker, non-covalent interactions that collectively result in a stable and highly specific binding to certain protein aggregates. The selectivity for structures like collagen and amyloid fibrils is a consequence of both the dye's molecular architecture and the target's unique, highly ordered protein conformation.

1. Molecular Structure of the Dye: this compound is an elongated, planar molecule containing multiple azo (N=N) groups and sulfonate (-SO₃⁻) groups.

-

Planarity and Elongation: The linear and flat structure of the dye molecule is crucial for allowing it to align parallel to the long axis of collagen fibers or intercalate within the β-pleated sheets of amyloid fibrils.

-

Sulfonate Groups: The negatively charged sulfonate groups facilitate electrostatic interactions with positively charged amino acid residues (e.g., lysine, arginine) on the protein chains.

2. Target Protein Structure:

-

Collagen: In the widely used Picro-Sirius Red method (which can be adapted for this compound), picric acid is used to suppress the staining of non-collagenous proteins, likely by protonating their amine groups. The long, anionic dye molecules then align with the highly organized, repeating structure of collagen fibrils.

-

Amyloid: Amyloid deposits are characterized by their cross-β-pleated sheet conformation. Direct dyes bind to these structures by aligning their molecules along the β-pleats, forming what is sometimes described as a "pseudocrystal" due to the highly regular pattern of the bound dye.

3. Primary Bonding Forces: The binding is primarily mediated by a combination of:

-

Hydrogen Bonding: The numerous potential hydrogen bond donor and acceptor sites on both the dye and the protein backbone contribute significantly to the stability of the interaction.

-

Electrostatic Interactions: Anionic sulfonate groups on the dye molecule interact with cationic sites on the protein.

-

Van der Waals Forces: These weak, short-range attractions further stabilize the alignment of the planar dye molecules with the protein structure.

This ordered, parallel alignment of dye molecules along the protein fibril axis results in a significant enhancement of the target's natural birefringence. When viewed under polarized light, this phenomenon allows for the specific detection and even differentiation of the structures. For instance, amyloid stained with direct dyes typically exhibits a characteristic "apple-green" birefringence.

Proposed binding mechanism of this compound to organized protein fibers.

Data Presentation

Quantitative data specifically for this compound is not extensively available in peer-reviewed literature. The following tables summarize key properties of this compound and related, well-characterized direct dyes used in histology.

Table 1: Physicochemical Properties of Selected Direct Dyes

| Property | This compound | Direct Red 80 (Sirius Red F3B) | Direct Red 23 (Sirius Scarlet) |

| C.I. Number | 29190 | 35780 | 29160 |

| CAS Number | 3617-80-7 | 2610-10-8 | 3441-14-3 |

| Molecular Formula | C₃₈H₂₅N₆Na₃O₁₃S₃ | C₄₅H₂₆N₁₀Na₆O₂₁S₆ | C₃₅H₂₅N₇Na₂O₁₀S₂ |

| Molecular Weight | 938.81 g/mol | 1373.07 g/mol | 813.72 g/mol |

| λmax (in H₂O) | Not Available | 528 nm | 507 nm |

| Extinction Coeff. (ε) | Not Available | ≥32000 at 524-530 nm | ≥15000 at 500-516 nm |

Table 2: Parameters for Quantitative Analysis of Stained Tissues

| Parameter | Method | Description | Application |

| Staining Intensity | Digital Image Analysis (Densitometry) | Measures the mean optical density of the stained area, correlating to the amount of bound dye. | Assessment of total collagen/amyloid content. |

| Color Thresholding | Digital Image Analysis | Segments images based on color (e.g., red for collagen) to calculate the percentage of stained area. | Quantification of fibrotic areas in a tissue section. |

| Birefringence Analysis | Polarized Light Microscopy & Image Analysis | Measures the intensity and color of birefringence (e.g., green, yellow, orange) to infer fiber thickness and maturity. | Differentiating collagen types (Type I vs. Type III); confirming amyloid deposits. |

| Spectrophotometry | Dye Elution | The bound dye is eluted from the tissue section and its concentration is measured using a spectrophotometer. | Provides a highly quantitative measure of total bound dye, but sacrifices spatial information. |

Experimental Protocols

The following protocols are adapted from well-established methods for similar direct dyes. It is critical for researchers to optimize incubation times and solution concentrations for their specific tissues and applications when using this compound.

General workflow for histological staining with this compound.

Protocol 1: Staining of Collagen (Adapted from Picro-Sirius Red Method)

This method is designed to stain collagen fibers bright red against a pale yellow background.

1. Reagents and Materials:

-

Paraffin-embedded tissue sections (5-10 µm thick) on coated slides

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled water

-

Picro-Direct Red 26 Staining Solution:

-

This compound: 0.1 g

-

Saturated Aqueous Picric Acid: 100 mL

-

Dissolve dye completely. Stable for several months stored in the dark.

-

-

Acidified Water (for differentiation):

-

Glacial Acetic Acid: 0.5 mL

-

Distilled Water: 100 mL

-

-

Nuclear counterstain (optional, e.g., Weigert's Hematoxylin)

-

Resinous mounting medium

2. Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer through two changes of 100% ethanol for 3 minutes each.

-

Hydrate through 95% and 70% ethanol for 3 minutes each.

-

Rinse well in distilled water.

-

-

Nuclear Counterstaining (Optional):

-

Stain with Weigert's hematoxylin for 5-8 minutes.

-

Wash in running tap water for 10 minutes.

-

Rinse in distilled water.

-

-

Staining:

-

Immerse slides in the Picro-Direct Red 26 staining solution for 60 minutes.

-

-

Differentiation and Washing:

-

Wash in two changes of acidified water.

-

Rinse thoroughly in distilled water.

-

-

Dehydration and Mounting:

-

Dehydrate rapidly through three changes of 100% ethanol.

-

Clear in two changes of xylene for 5 minutes each.

-

Mount coverslip with a resinous mounting medium.

-

3. Expected Results:

-

Collagen: Bright red

-

Cytoplasm, Muscle: Pale yellow

-

Nuclei (if counterstained): Blue/Black

Protocol 2: Staining of Amyloid (Adapted from Alkaline Congo Red Method)

This method enhances the specificity of direct dyes for amyloid deposits.

1. Reagents and Materials:

-

Paraffin-embedded tissue sections (8-12 µm thick) on coated slides

-

Xylene, Ethanol (100%, 95%, 80%)

-

Distilled water

-

Alkaline Sodium Chloride Solution:

-

Saturated NaCl in 80% Ethanol: 50 mL

-

1% Sodium Hydroxide (NaOH): 1 mL

-

Prepare fresh.

-

-

Alkaline this compound Staining Solution:

-

Saturated this compound in 80% Ethanol: 50 mL

-

1% Sodium Hydroxide (NaOH): 1 mL

-

Filter before use.

-

-

Nuclear counterstain (e.g., Mayer's Hematoxylin)

-

Resinous mounting medium

2. Procedure:

-

Deparaffinization and Rehydration:

-

Follow Step 1 from Protocol 1.

-

-

Nuclear Counterstaining:

-

Stain nuclei with Mayer's hematoxylin for 2-5 minutes.

-

Rinse in running tap water.

-

-

Pre-treatment:

-

Place slides in the alkaline sodium chloride solution for 20 minutes.

-

-

Staining:

-

Transfer slides directly to the alkaline this compound solution and stain for 20-30 minutes.

-

-

Dehydration and Mounting:

-

Rinse in three changes of absolute ethanol.

-

Clear in xylene and mount with a resinous medium.

-

3. Expected Results:

-

Amyloid Deposits: Red (should exhibit apple-green birefringence under polarized light)

-

Nuclei: Blue

-

Background: Colorless

References

Direct Red 26: A Technical Guide to Solubility and Spectral Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and spectral properties of Direct Red 26 (C.I. 29190). Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a framework for the experimental determination of these properties. The methodologies outlined below are based on established protocols for analyzing water-soluble azo dyes.

Core Properties of this compound

This compound is a water-soluble, synthetic azo dye known for its use in dyeing cellulose-based materials such as cotton, paper, and leather.[1][2] Its chemical structure, belonging to the double azo class, imparts a characteristic blue-ray red color.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| C.I. Name | This compound | [4] |

| C.I. Number | 29190 | [4] |

| CAS Number | 3617-80-7 | |

| Molecular Formula | C₃₈H₂₅N₆Na₃O₁₃S₃ | |

| Molecular Weight | 938.81 g/mol | |

| Appearance | Red powder | |

| Chemical Class | Double Azo Dye |

Solubility Profile

This compound is characterized by its solubility in water, a key property for its application in aqueous dyeing processes. The solubility of direct dyes is influenced by temperature, with an increase in temperature generally leading to higher solubility. For direct dyes that exhibit poor solubility, the addition of a small amount of soda ash can aid in their dissolution.

Table 2: Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | Room Temperature | Data not available in searched literature. To be determined experimentally. |

| Water | (Specify Temperature) | To be determined experimentally. |

| Ethanol | Room Temperature | Data not available in searched literature. To be determined experimentally. |

| Other (Specify) | Room Temperature | To be determined experimentally. |

Spectral Characteristics

The spectral properties of a dye, such as its maximum absorbance wavelength (λmax) and molar absorptivity (ε), are crucial for its colorimetric analysis and quantification. These properties are determined by the dye's chemical structure and the solvent in which it is dissolved.

Table 3: Spectral Properties of this compound in Aqueous Solution

| Parameter | Value |

| Maximum Absorbance Wavelength (λmax) | To be determined experimentally. |

| Molar Absorptivity (ε) | To be determined experimentally. |

| Appearance of Aqueous Solution | Blue-ray Red |

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the solubility and spectral properties of this compound.

Determination of Aqueous Solubility

This protocol outlines the equilibrium solubility method, a common technique for determining the solubility of a compound in a specific solvent.

Objective: To determine the concentration of this compound in a saturated aqueous solution at a given temperature.

Materials:

-

This compound powder

-

Distilled or deionized water

-

Thermostatic shaker bath

-

Centrifuge

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

-

0.45 µm syringe filters

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a known volume of distilled water in a sealed container.

-

Equilibration: Place the container in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Allow the solution to equilibrate for a set period (e.g., 24-48 hours) to ensure saturation.

-

Phase Separation: After equilibration, centrifuge the solution at a high speed to pellet the excess, undissolved dye.

-

Sample Collection: Carefully extract an aliquot of the clear supernatant.

-

Filtration: Filter the aliquot through a 0.45 µm syringe filter to remove any remaining particulate matter.

-

Dilution: Accurately dilute the filtered saturated solution with distilled water to a concentration that falls within the linear range of the UV-Vis spectrophotometer.

-

Spectrophotometric Analysis: Measure the absorbance of the diluted solution at the λmax of this compound.

-

Calculation: Determine the concentration of the diluted solution using a pre-established calibration curve. Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Determination of Spectral Properties (λmax and Molar Absorptivity)

This protocol describes the use of UV-Vis spectrophotometry to determine the maximum absorbance wavelength and molar absorptivity of this compound.

Objective: To identify the λmax and calculate the molar absorptivity (ε) of this compound in an aqueous solution.

Materials:

-

This compound powder

-

Distilled or deionized water

-

UV-Vis Spectrophotometer

-

Quartz or glass cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of distilled water in a volumetric flask to prepare a stock solution of known concentration.

-

Determination of λmax:

-

Dilute the stock solution to an appropriate concentration.

-

Scan the absorbance of the diluted solution over a wavelength range (e.g., 400-700 nm) using the UV-Vis spectrophotometer.

-

The wavelength at which the highest absorbance is recorded is the λmax.

-

-

Determination of Molar Absorptivity (ε):

-

Prepare a series of standard solutions of this compound with different known concentrations by diluting the stock solution.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a calibration curve of absorbance versus concentration.

-

According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the concentration), the slope of the linear portion of the calibration curve will be equal to the molar absorptivity (ε).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for characterizing the solubility and spectral properties of this compound.

References

An In-depth Technical Guide to the Discovery and History of Direct Red 26

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct Red 26, also known by its Colour Index designation C.I. 29190, is a disazo direct dye. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and properties of this compound. While the specific historical details of its initial discovery remain elusive in publicly accessible records, its chemical structure and manufacturing process place it within the broader historical context of the development of direct dyes that followed the landmark discovery of Congo Red in 1884. This guide details the multi-step synthesis of this compound, including the preparation of the key intermediate, N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea. Furthermore, it summarizes its known physicochemical properties and outlines standard analytical techniques for its characterization.

Introduction: The Dawn of Direct Dyes

The late 19th century marked a revolutionary period in the synthetic dye industry. Prior to this era, dyeing textiles, particularly cotton, was a laborious process often requiring the use of mordants to fix the dye to the fibers. The breakthrough came in 1884 when Paul Böttiger synthesized Congo Red, the first "direct" dye capable of dyeing cotton without a mordant.[1][2] This discovery spurred intense research and development efforts by chemical companies to create a wide array of direct dyes with varying colors and improved properties.

Direct dyes are characterized by their substantivity for cellulosic fibers, a property attributed to their linear, planar molecular structures and the presence of hydrogen bonding groups. The early direct dyes were predominantly disazo and polyazo compounds derived from benzidine and other aromatic diamines.[2][3] The development of these dyes transformed the textile industry by providing a simpler and more economical dyeing process.

While the exact date and discoverer of this compound are not well-documented in historical records, its chemical structure as a disazo dye indicates its origin within this period of rapid innovation in dye chemistry. It represents a logical progression from the initial benzidine-based dyes, utilizing different aromatic amines and a urea linkage to achieve its specific color and properties.

Physicochemical Properties of this compound

This compound is a water-soluble anionic dye that appears as a red powder. Its key identification and physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| C.I. Name | This compound | [1] |

| C.I. Number | 29190 | |

| CAS Number | 3617-80-7 | |

| Molecular Formula | C₃₈H₂₅N₆Na₃O₁₃S₃ | |

| Molecular Weight | 938.81 g/mol | |

| Appearance | Red powder | |

| Solubility | Water-soluble | |

| Application | Dyeing of paper, leather, silk, and wool |

Fastness Properties

The fastness properties of a dye are crucial for its application and indicate its resistance to various environmental factors.

| Fastness Test | Rating |

| Light Fastness | Moderate to Good |

| Wash Fastness | Very Good to Excellent |

| Perspiration Fastness | Moderate to Good |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of a key intermediate, N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea, followed by a double diazotization and coupling reaction.

Synthesis of the Intermediate: N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea

This intermediate is synthesized from 7-amino-4-hydroxynaphthalene-2-sulfonic acid (J-acid) and urea. A patented method avoids the use of the highly toxic phosgene.

Experimental Protocol:

-

Reaction Setup: In a suitable stirred vessel, charge 956 g (4 mol) of 7-amino-4-hydroxynaphthalene-2-sulfonic acid (J-acid) and 120 g (2 mol) of urea with 2000 ml of water.

-

Heating and Pressurization: Heat the mixture to 120°C over 2 hours. Maintain this temperature for 4 hours under a pressure of 3.5 bar.

-

Cooling and Precipitation: After the reaction, cool the suspension and dilute it with water to a total volume of 3300 g.

-

Acidification and Isolation: Adjust the pH to 2 with 30% (w/w) hydrochloric acid to precipitate the unreacted J-acid.

-

Filtration and Washing: Filter off the precipitated J-acid and wash it with water. The filtrate contains the desired N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea.

-

Purification (Optional): The product can be isolated from the neutralized solution by salting out if a higher purity is required.

Diagram of the Synthesis of the Urea Intermediate

Caption: Synthesis of the key urea intermediate.

Final Synthesis of this compound

The final step involves a double diazotization of two different aromatic amines, o-anisidine and 4-aminonaphthalene-1-sulfonic acid, followed by coupling with the previously synthesized urea intermediate.

Experimental Protocol:

-

Diazotization of o-Anisidine:

-

Dissolve o-anisidine in dilute hydrochloric acid and cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.

-

-

Diazotization of 4-Aminonaphthalene-1-sulfonic acid:

-

Prepare a suspension of 4-aminonaphthalene-1-sulfonic acid in water and cool it to 0-5°C.

-

Add a solution of sodium nitrite to the suspension to form the corresponding diazonium salt.

-

-

Coupling Reaction:

-

Dissolve the N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea intermediate in an alkaline solution (e.g., sodium carbonate solution).

-

Sequentially and slowly add the two diazonium salt solutions to the alkaline solution of the urea intermediate, maintaining a controlled temperature and pH. The order of addition of the diazonium salts can influence the final product's purity and yield.

-

The coupling reaction results in the formation of this compound.

-

-

Isolation and Purification:

-

The dye is typically precipitated from the reaction mixture by adding sodium chloride (salting out).

-

The precipitated dye is then filtered, washed, and dried.

-

Diagram of the Final Synthesis of this compound

Caption: Final synthesis pathway of this compound.

Characterization of this compound

The characterization of this compound is essential to confirm its identity, purity, and properties. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

-

UV-Visible (UV-Vis) Spectroscopy: This is a fundamental technique for characterizing dyes. The UV-Vis spectrum of this compound in an appropriate solvent (e.g., water) would show characteristic absorption maxima (λmax) in the visible region, which corresponds to its red color. The exact λmax value can be used for identification and quantification.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would show characteristic peaks for N-H stretching (from the urea linkage and amino groups if any unreacted starting material is present), C=O stretching (from the urea), S=O stretching (from the sulfonic acid groups), and N=N stretching (from the azo groups).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy): ¹H and ¹³C NMR spectroscopy can provide detailed information about the molecular structure, confirming the connectivity of the atoms.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the dye and can provide information about its fragmentation pattern, which aids in structural elucidation.

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of this compound and for separating it from any impurities or by-products from the synthesis. A suitable stationary phase (e.g., C18) and a mobile phase gradient are used for separation, with detection typically performed using a UV-Vis or diode-array detector.

-

Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique that can be used for rapid purity checks and to monitor the progress of the synthesis reaction.

Conclusion

This compound is a disazo direct dye with a history rooted in the expansion of the synthetic dye industry in the late 19th and early 20th centuries. While the specific details of its discovery are not as well-documented as those of its predecessor, Congo Red, its synthesis and chemical properties are well-understood. The manufacturing process, involving the preparation of a key urea-based intermediate and subsequent double azo coupling, is a classic example of azo dye chemistry. The detailed experimental protocols and characterization methods outlined in this guide provide a valuable resource for researchers and professionals working with this and similar classes of dyes. Further research into historical chemical company archives may yet uncover the specific origins of this vibrant red dye.

References

In-Depth Technical Guide: Direct Red 26 Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for Direct Red 26 (CAS No. 3617-80-7). Comprehensive toxicological data for this specific compound is limited in publicly available literature. Therefore, the handling precautions and safety recommendations are also based on the general properties of direct azo dyes and information available for structurally related compounds. All laboratory work should be conducted with appropriate personal protective equipment and under the supervision of qualified personnel.

Chemical Identification and Physicochemical Properties

This compound is a disazo direct dye. Its primary identification and key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | C.I. This compound | [1] |

| CAS Number | 3617-80-7 | [1] |

| C.I. Number | 29190 | [1] |

| Molecular Formula | C₃₈H₂₅N₆Na₃O₁₃S₃ | [1] |

| Molecular Weight | 938.81 g/mol | [1] |

| Physical Appearance | Red powder | |

| Solubility | Soluble in water | |

| Synonyms | Direct Red 8BSA, Direct Fast Scarlet 8BSA, Direct Scarlet 4BS, Benzo Red 8B-V, Dinamine Fast Scarlet 8B |

Hazard Identification and Classification

-

Skin Irritation: Prolonged or repeated contact may cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

-

Sensitization: May cause allergic skin or respiratory reactions in sensitive individuals.

-

Carcinogenicity: Some azo dyes can be metabolized to aromatic amines, some of which are known or suspected carcinogens. The carcinogenic potential of this compound has not been fully evaluated.

Toxicological Data

Specific quantitative toxicological data such as LD50 (oral, dermal) and LC50 (inhalation) for this compound (CAS 3617-80-7) were not found in the reviewed literature. Research on similar azo dyes suggests a wide range of toxicities. For instance, studies on Direct Red 28 have shown it to be toxic to aquatic life.

Handling and Storage Precautions

Given the lack of specific data, prudent laboratory practices for handling powdered dyes should be strictly followed.

Personal Protective Equipment (PPE)

| Equipment | Specification |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves frequently and when contaminated. |

| Respiratory Protection | Use a NIOSH-approved respirator with a particulate filter if dust is generated and ventilation is inadequate. |

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder.

-

Use a down-draft ventilated enclosure for weighing and dispensing.

-

Have an eyewash station and safety shower readily available.

Safe Handling Practices

-

Avoid generating dust.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from strong oxidizing agents.

Experimental Protocols

General Protocol for Handling Powdered this compound

This protocol outlines a general procedure for the safe handling of powdered azo dyes like this compound in a research laboratory setting.

Caption: General workflow for safely handling powdered this compound.

Potential Signaling Pathways of Azo Dye Toxicity

Specific signaling pathways affected by this compound are not well-documented. However, a general mechanism for the toxicity of many azo dyes involves their metabolic reduction, primarily by azoreductase enzymes present in the liver and gut microbiota. This process can lead to the formation of aromatic amines, which can be further metabolized to reactive electrophilic species. These reactive intermediates can then cause cellular damage, including DNA adduct formation, which is a key step in the initiation of carcinogenesis.

References

A Technical Guide to the Purity and Quality Specifications of Research-Grade Direct Red 26

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and quality specifications for research-grade Direct Red 26 (C.I. 29190). Designed for the scientific community, this document details the key identity and quality parameters, provides standardized experimental protocols for their assessment, and outlines a logical workflow for the quality control of this diazo dye.

Introduction to this compound

This compound is a water-soluble, double azo dye used in various research and industrial applications.[1][2] Its ability to bind to cellulosic materials makes it a subject of interest in biological staining, textile research, and as a component in certain diagnostic assays. For scientific applications, particularly in drug development and biological studies, the purity and consistent quality of this compound are paramount to ensure reliable and reproducible results.

Chemical Identity:

| Attribute | Value | Reference |

| Common Name | This compound | [3] |

| C.I. Name | C.I. 29190 | [3] |

| CAS Number | 3617-80-7 | [3] |

| Chemical Class | Diazo | |

| Molecular Formula | C₃₈H₂₅N₆Na₃O₁₃S₃ | |

| Molecular Weight | 938.81 g/mol |

Quality and Purity Specifications

Research-grade this compound should meet stringent quality criteria to minimize the impact of impurities on experimental outcomes. The following table summarizes the typical specifications for a high-purity batch.

| Parameter | Specification | Test Method |

| Appearance | Red to dark red powder | Visual Inspection |

| Dye Content | ≥ 80% | UV-Vis Spectrophotometry |

| Moisture Content | ≤ 5.0% | Loss on Drying |

| Water-Insoluble Matter | ≤ 1.0% | Gravimetric Analysis |

| λmax (in water) | 505 - 515 nm | UV-Vis Spectrophotometry |

| Identity | Conforms to standard | HPLC, TLC |

Experimental Protocols

Detailed methodologies for the verification of this compound quality are provided below. These protocols are foundational for the quality control workflow.

Determination of Dye Content by UV-Vis Spectrophotometry

This method determines the dye content by measuring the absorbance of a solution at its wavelength of maximum absorbance (λmax) and comparing it to a standard.

Principle: Based on the Beer-Lambert law, the absorbance of a dye solution is directly proportional to its concentration.

Apparatus:

-

UV-Vis Spectrophotometer

-

10 mm quartz cuvettes

-

Volumetric flasks (100 mL and 1000 mL)

-

Analytical balance

-

Pipettes

Procedure:

-

Preparation of a Standard Solution: Accurately weigh approximately 100 mg of a this compound reference standard and dissolve it in deionized water in a 1000 mL volumetric flask. This will be your stock solution.

-

Preparation of a Calibration Curve: Prepare a series of dilutions from the stock solution to create standards of known concentrations (e.g., 1, 2, 5, 10, 15 mg/L).

-

Wavelength Scan: Scan a mid-range standard solution from 400 nm to 700 nm to determine the λmax.

-

Measurement: Measure the absorbance of each standard solution and the sample solution (prepared at a similar concentration) at the determined λmax.

-

Calculation: Plot a graph of absorbance versus concentration for the standards. Determine the concentration of the sample solution from the calibration curve and calculate the dye content as a percentage of the weighed sample.

High-Performance Liquid Chromatography (HPLC) for Purity and Identity

HPLC is employed to separate this compound from its impurities and to confirm its identity by comparing its retention time with that of a reference standard.

Apparatus:

-

HPLC system with a Diode Array Detector (DAD) or UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Solvent filtration apparatus

Chromatographic Conditions (Typical):

-

Mobile Phase A: 0.1 M Ammonium acetate buffer

-

Mobile Phase B: Acetonitrile

-

Gradient: A time-programmed gradient from 95:5 (A:B) to 50:50 (A:B) over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: At the λmax determined by UV-Vis spectrophotometry.

-

Injection Volume: 20 µL

Procedure:

-

Sample Preparation: Prepare a solution of this compound in the initial mobile phase composition at a concentration of approximately 50 mg/L.

-

Standard Preparation: Prepare a solution of the reference standard at the same concentration.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Evaluation: Compare the retention time of the major peak in the sample chromatogram to that of the standard. The purity is calculated by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Thin-Layer Chromatography (TLC) for Identity

TLC is a rapid and straightforward method to confirm the identity of this compound and to detect the presence of colored impurities.

Apparatus:

-

TLC plates (silica gel 60 F254)

-

Developing chamber

-

Capillary tubes for spotting

-

UV lamp

Procedure:

-

Sample Preparation: Prepare a concentrated solution of this compound in water (approx. 1 mg/mL).

-

Spotting: Apply a small spot of the sample solution and a reference standard solution onto the baseline of a TLC plate.

-

Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of n-butanol, ethanol, and aqueous ammonia). Allow the solvent front to travel up the plate.

-

Visualization: After development, dry the plate and observe the spots under visible light and a UV lamp.

-

Evaluation: The principal spot in the sample chromatogram should correspond in color and Rf value to the principal spot in the standard chromatogram.

Quality Control Workflow and Visualization

A systematic approach to quality control ensures that each batch of research-grade this compound meets the required specifications. The following diagrams illustrate the logical flow of this process.

Caption: Quality control workflow for research-grade this compound.

Caption: Workflow for HPLC analysis of this compound.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Direct Red 26

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing process for Direct Red 26 (C.I. 29190), a disazo direct dye. The information compiled herein is intended for an audience with a technical background in organic chemistry and dye synthesis. This document outlines the multi-step chemical synthesis, including the preparation of key intermediates, diazotization reactions, and coupling processes.

Overview of the Synthesis Pathway

The manufacturing of this compound is a multi-stage process that begins with the synthesis of a central coupling component, followed by two sequential diazotization and azo coupling reactions. The overall process can be summarized in the following key stages:

-

Synthesis of the Coupling Agent: Preparation of N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea, commonly known as Carbonyl J acid.

-

First Diazotization and Coupling: Diazotization of a primary aromatic amine, o-anisidine, and its subsequent coupling to the Carbonyl J acid intermediate.

-

Second Diazotization and Coupling: Diazotization of a second aromatic amine, 4-aminonaphthalene-1-sulfonic acid, followed by coupling to the monoazo intermediate to form the final disazo dye, this compound.

-

Purification: Isolation and purification of the final product.

The general manufacturing method involves the diazotization of o-Anisidine and 4-Aminonaphthalene-1-sulfonic acid, which are then coupled with N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea.[1]

Synthesis of Intermediates

A critical precursor for the synthesis of this compound is the coupling agent, Carbonyl J acid.

Synthesis of N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea (Carbonyl J acid)

Carbonyl J acid is synthesized through the reaction of 7-amino-4-hydroxynaphthalene-2-sulphonic acid (J acid) with urea. This process is typically carried out in an aqueous medium under elevated temperature and pressure.

Experimental Protocol:

-

A mixture of J acid and urea is prepared in water.

-

The reaction mixture is heated in a stirred kettle to a temperature of 100 to 140°C.

-

The reaction is maintained at a pressure ranging from atmospheric pressure to 10 bar.

-

Following the reaction, any unreacted J acid is precipitated by acidifying the medium and is subsequently removed.

-

The resulting solution is neutralized, and the Carbonyl J acid product can be isolated by salting out.

| Parameter | Value | Reference |

| Reactants | 7-amino-4-hydroxynaphthalene-2-sulphonic acid (J acid), Urea | [2] |

| Solvent | Water | [2] |

| Temperature | 100 - 140 °C | [2] |

| Pressure | Atmospheric to 10 bar | [2] |

Stepwise Synthesis of this compound

The formation of the disazo dye, this compound, proceeds through two sequential diazotization and coupling steps.

Diazotization of Aromatic Amines

The diazotization of both o-anisidine and 4-aminonaphthalene-1-sulfonic acid is a standard procedure involving the reaction of the primary aromatic amine with nitrous acid, which is generated in situ.

General Experimental Protocol for Diazotization:

-

The aromatic amine is suspended or dissolved in an acidic aqueous solution, typically using hydrochloric acid.

-

The mixture is cooled to a temperature between 0 and 5°C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled amine solution while maintaining the low temperature.

-

The completion of the diazotization reaction is monitored by testing for the presence of excess nitrous acid using starch-iodide paper.

| Parameter | Value | Reference |

| Reagents | Aromatic Amine, Sodium Nitrite, Hydrochloric Acid | |

| Temperature | 0 - 5 °C | |

| Monitoring | Starch-iodide paper |

Sequential Azo Coupling

The synthesis of the unsymmetrical disazo dye requires a stepwise coupling of the two different diazonium salts to the Carbonyl J acid.

Experimental Protocol:

Step 1: First Coupling Reaction

-

The first diazonium salt solution (e.g., from o-anisidine) is added to a cooled, alkaline solution of Carbonyl J acid. The coupling reaction is an electrophilic aromatic substitution.

-

The pH of the reaction mixture is maintained in the alkaline range to facilitate the coupling with the phenol groups of the Carbonyl J acid.

-

The reaction temperature is kept low to ensure the stability of the diazonium salt.

Step 2: Second Coupling Reaction

-

The second diazonium salt solution (from 4-aminonaphthalene-1-sulfonic acid) is then added to the solution containing the monoazo intermediate formed in the previous step.

-

The reaction conditions (pH and temperature) are controlled to promote the second coupling reaction. The pH for coupling reactions is generally in the range of 3-9.

| Parameter | Value | Reference |

| Coupling pH | 3 - 9 | |

| Coupling Temperature | 5 - 10 °C |

Purification of this compound

After the synthesis is complete, the this compound dye is isolated and purified. Common methods for the purification of water-soluble dyes include:

-

Salting out: The addition of a salt, such as sodium chloride, to the reaction mixture to decrease the solubility of the dye and cause it to precipitate.

-

Filtration: The precipitated dye is collected by filtration.

-

Washing: The filter cake is washed with a brine solution to remove impurities.

-

Drying: The purified dye is dried to obtain the final product in powder form.

For higher purity, advanced techniques such as ultrafiltration or reverse osmosis may be employed to remove residual salts and smaller organic impurities.

Visualized Workflows and Pathways

Synthesis of Carbonyl J Acid

Caption: Synthesis workflow for the key intermediate, Carbonyl J acid.

Overall Synthesis of this compound

Caption: Stepwise manufacturing process for this compound.

References

Navigating the Red Dyes: A Technical Guide to the Research Applications of Direct Red 26 and its Congeners

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the research applications of Direct Red 26 and its closely related azo dyes, Acid Red 26 and Direct Red 80 (Sirius Red). A notable ambiguity exists within scientific literature and commercial listings regarding these dyes, with "Sirius Red" being the most extensively documented for biological research. This document aims to clarify the distinctions between these compounds and provide a comprehensive overview of their applications, with a focus on established experimental protocols and quantitative data.

Clarification of Azo Dye Nomenclature

A critical first step for researchers is to distinguish between the various red azo dyes that are sometimes colloquially conflated. This compound, Acid Red 26, and Direct Red 80 (more commonly known as Sirius Red F3B) are distinct chemical entities. Their key identifiers and chemical properties are summarized below to ensure accurate selection and application in research.

| Property | This compound | Acid Red 26 | Direct Red 80 (Sirius Red F3B) |

| C.I. Number | 29190[1] | 16150[2] | 35780[3][4] |

| CAS Number | 3617-80-7[1] | 3761-53-3 | 2610-10-8 |

| Molecular Formula | C₃₈H₂₅N₆Na₃O₁₃S₃ | C₁₈H₁₄N₂Na₂O₇S₂ | C₄₅H₂₆N₁₀Na₆O₂₁S₆ |

| Molecular Weight | 938.81 g/mol | 480.42 g/mol | 1373.07 g/mol |

| Common Synonyms | Direct Red 8BSA, Direct Fast Scarlet 8BSA | Ponceau de Xylidine, Ponceau R | Sirius Red F3B, Picrosirius Red |

Note: While this guide was initiated with a focus on this compound, the preponderance of research literature points to the widespread use of Direct Red 80 (Sirius Red) and Acid Red 26 in biological and toxicological studies. The following sections will detail the applications of these well-documented dyes.

Research Applications in Biological Staining

The primary research application for this class of dyes lies in histological staining, where their ability to bind to specific proteins allows for visualization and quantification.

Direct Red 80 (Sirius Red F3B): The Gold Standard for Collagen and Amyloid Detection

Direct Red 80, commercially known as Sirius Red F3B, is a polyazo dye extensively used for the staining of collagen and amyloid in tissue sections. A significant advantage of Direct Red 80 is its enhanced safety profile, as it does not degrade to produce carcinogenic compounds like benzidine.

Collagen Staining (Picro-Sirius Red Method): The Picro-Sirius Red (PSR) method is a highly specific and sensitive technique for visualizing collagen fibers. The elongated molecules of Sirius Red align with the long axis of collagen fibers, enhancing their natural birefringence when viewed under polarized light. This allows for the differentiation of collagen from other tissue components and can provide insights into the organization of collagen fibers.

Amyloid Staining: Similar to its interaction with collagen, Direct Red 80 can be used to stain amyloid deposits. The dye molecules intercalate with the β-pleated sheet structure of amyloid fibrils, leading to a characteristic appearance under polarized light, which can be used for detection and analysis. Congo Red is another direct dye commonly used for this purpose.

Acid Red 26: A Versatile Biological Stain

Acid Red 26 is utilized as a staining agent in various histological methods, including as a component of Masson's trichrome stain, where it imparts a red color to cytoplasm and muscle fibers. It is also used in other research applications involving azo dyes and studies on their environmental impact.

Experimental Protocols

Detailed and reproducible protocols are essential for obtaining reliable results in research. The following are established methods for the use of Direct Red 80 and other direct dyes in biological staining.

Picro-Sirius Red Staining Protocol for Collagen

This protocol is a widely accepted method for the visualization and quantification of collagen in paraffin-embedded tissue sections.

Reagents:

-

Picro-Sirius Red Solution: 0.1% Sirius Red F3B (Direct Red 80) in a saturated aqueous solution of picric acid.

-

Acidified Water: 0.5% acetic acid in distilled water.

-

Weigert's Hematoxylin (for nuclear counterstaining, optional).

-

Graded ethanol series (e.g., 70%, 95%, 100%) for dehydration.

-

Xylene or other clearing agent.

-

Resinous mounting medium.

Procedure:

-

Deparaffinize and rehydrate tissue sections through xylene and a graded series of ethanol to water.

-

(Optional) Stain nuclei with Weigert's hematoxylin and wash thoroughly in running tap water.

-

Stain in Picro-Sirius Red solution for 60 minutes. This duration allows for near-equilibrium staining.

-

Wash in two changes of acidified water.

-

Dehydrate rapidly through a graded ethanol series.

-

Clear in xylene and mount with a resinous medium.

Expected Results:

-

Bright-field Microscopy: Collagen appears red, with a pale yellow background. Nuclei, if stained, will be black or blue.

-

Polarized Light Microscopy: Larger collagen fibers will be bright yellow or orange, while thinner fibers and reticular networks will appear green.

Alkaline Staining Protocol for Amyloid with Direct Dyes

This protocol is adapted for the staining of amyloid deposits using direct dyes like Sirius Red F3B or Congo Red.

Reagents:

-

Alkaline Sirius Red Solution (for Sirius Red F3B): Prepare a stock solution and adjust to an alkaline pH.

-

Alkaline Congo Red Solution (for Congo Red).

-

Mayer's Hemalum (for nuclear counterstaining).

Procedure:

-

Deparaffinize and rehydrate tissue sections.

-

Place sections in an alkaline alcohol solution for 20-60 minutes.

-

Rinse well with distilled water.

-

Stain in the alkaline Sirius Red or Congo Red solution for 1-2 hours. For Sirius Red, staining can also be performed at 60°C for 60-90 minutes.

-

Rinse thoroughly in tap water.

-

Counterstain nuclei with Mayer's hemalum and "blue" in running tap water.

-

Dehydrate, clear, and mount as described previously.

Expected Results:

-

Amyloid deposits will appear red.

-

Under polarized light, amyloid stained with Congo Red will exhibit a characteristic apple-green birefringence.

-

Nuclei will be stained blue.

Toxicology of Direct Red Dyes

The toxicological profiles of direct red dyes are of interest, particularly concerning their environmental impact and potential effects on biological systems.

Toxicological Data for Acid Red 26

Studies on zebrafish larvae have provided quantitative data on the toxicity of Acid Red 26. The median lethal concentration (LC50) for Acid Red 26 was found to be between 2500 and 2800 µg/ml. At concentrations higher than 2500 µg/ml, cardiovascular toxicity was observed in the zebrafish model.

| Compound | Test Organism | Endpoint | Value |

| Acid Red 26 | Zebrafish Larvae | LC50 | 2500 - 2800 µg/ml |

Visualized Workflows and Relationships

To further clarify the experimental processes and the relationships between the discussed dyes, the following diagrams are provided.

Conclusion

While the initial inquiry focused on this compound, this guide has demonstrated that the landscape of red azo dyes in research is dominated by Direct Red 80 (Sirius Red F3B) and Acid Red 26. For researchers investigating collagen deposition and fibrosis, the Picro-Sirius Red method using Direct Red 80 remains an invaluable and well-established technique. Acid Red 26 finds its utility in general histological staining and has been a subject of toxicological assessment. It is imperative for scientists and professionals in drug development to be precise in their choice of dye, referencing C.I. and CAS numbers to ensure the reproducibility and accuracy of their experimental findings. Future research may yet uncover novel applications for the less-studied this compound.

References

Methodological & Application

Application Notes and Protocols: Direct Red Staining for Amyloid Plaques in Brain Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate visualization and quantification of amyloid plaques in brain tissue are crucial for research and drug development in neurodegenerative diseases, particularly Alzheimer's disease. Amyloid plaques, primarily composed of amyloid-beta (Aβ) peptides aggregated into a β-pleated sheet conformation, represent a key pathological hallmark of the disease.[1] Direct dyes, a class of anionic compounds, are widely used for their ability to selectively bind to this characteristic β-pleated sheet structure of amyloid fibrils.[1][2] This document provides a detailed protocol for the use of Direct Red, a diazo dye, for the histological staining of amyloid plaques.

The binding mechanism of direct dyes to amyloid fibrils is thought to be mediated by the formation of hydrogen bonds between the dye molecules and the protein structure of the amyloid deposits.[2][3] This alignment of dye molecules along the β-pleated sheets results in unique optical properties. When viewed under bright-field microscopy, amyloid plaques stained with Direct Red will appear as a vibrant red. A significant characteristic of many direct dyes, when bound to amyloid, is the appearance of an "apple-green" birefringence under polarized light, which is a strong indicator of the highly ordered, crystalline-like structure of amyloid fibrils and is considered a hallmark of amyloid deposition.

While Congo Red is the historical benchmark for amyloid staining, other direct dyes like the Sirius Red family and Direct Red offer effective alternatives for visualizing amyloid deposits. This staining method is a valuable tool for:

-

Histopathological confirmation: Visualizing and confirming the presence of amyloid plaques in animal models of Alzheimer's disease and other proteinopathies.

-

Neuroanatomical distribution studies: Mapping the density and location of amyloid plaques within specific brain regions.

-

Therapeutic screening: Assessing the efficacy of novel drug candidates aimed at reducing the burden of amyloid plaques.

It is important to note that while direct dye staining is a robust technique, it is often used in conjunction with other methods like immunohistochemistry with specific antibodies against Aβ or fluorescent staining with dyes such as Thioflavin S for enhanced sensitivity and specificity.

Experimental Protocol: Direct Red Staining

This protocol is adapted for the visualization of amyloid deposits in paraffin-embedded brain tissue sections.

Reagents and Materials:

-

Direct Red dye (e.g., Direct Red 16)

-

Saturated aqueous picric acid

-

0.5% Acetic acid solution

-

Mayer's hematoxylin

-

Xylene

-

Ethanol (100%, 95%, 80%, 70%)

-

Distilled water

-

Resinous mounting medium

-

Microscope slides

-

Coverslips

Staining Solution Preparation:

Prepare a 0.1% to 0.5% (w/v) solution of Direct Red in a saturated aqueous picric acid solution.

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer slides through two changes of 100% ethanol for 3 minutes each.

-

Hydrate sections by immersing in 95%, 80%, and 70% ethanol for 3 minutes each.

-

Rinse gently in running tap water for 5 minutes.

-

-

Counterstaining (Optional but Recommended):

-

Stain nuclei with Mayer's hematoxylin for 2-5 minutes to provide anatomical context.

-

Rinse in running tap water.

-

-

Staining:

-

Immerse the slides in the Direct Red staining solution and incubate for 60-90 minutes at room temperature. For potentially enhanced staining, this step can be performed at 60°C.

-

-

Washing and Differentiation:

-

Wash the slides in two changes of 0.5% acetic acid.

-

Rinse thoroughly in distilled water.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through graded ethanols (95% and 100%), with two changes of 3 minutes each.

-

Clear the slides in two changes of xylene for 5 minutes each.

-

Mount with a resinous mounting medium.

-

Expected Results:

-

Amyloid deposits: Bright red under bright-field microscopy.

-

Nuclei: Blue (if counterstained with hematoxylin).

-

Under polarized light, dense amyloid deposits should exhibit apple-green birefringence.

Experimental Workflow

Caption: Experimental workflow for Direct Red staining of amyloid plaques.

Data Presentation

| Staining Method | Target Structure | Visualization | Key Advantages |

| Direct Red | β-pleated sheets in amyloid plaques | Bright red (bright-field), Apple-green birefringence (polarized light) | Good for bright-field visualization, birefringence is highly specific for amyloid. |

| Congo Red | β-pleated sheets in amyloid plaques | Deep pink to red (bright-field), Apple-green birefringence (polarized light) | The historical gold standard, with extensive literature. Birefringence is a key diagnostic feature. |

| Thioflavin S/T | β-pleated sheets in amyloid plaques | Fluorescent signal | High sensitivity and contrast, excellent for visualizing fine amyloid fibrils and small deposits. |

Signaling Pathway and Binding Mechanism

Direct Red dyes, as anionic compounds, are believed to bind to the β-pleated sheet structure of amyloid fibrils through non-covalent interactions, primarily hydrogen bonding. The regular, repeating nature of the β-sheet backbone provides a scaffold for the linear dye molecules to align, leading to the characteristic optical properties observed.

Caption: Binding mechanism of Direct Red to amyloid fibrils.

References

Unveiling the Fibrous Network: A Guide to Collagen Staining with Picro-Sirius Red

For Researchers, Scientists, and Drug Development Professionals